molecular formula C8H10N2O B1346825 N,N-Dimethylnicotinamide CAS No. 6972-69-6

N,N-Dimethylnicotinamide

Cat. No. B1346825
CAS RN: 6972-69-6
M. Wt: 150.18 g/mol
InChI Key: FJEVKYZLIRAAKE-UHFFFAOYSA-N
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Description

N,N-Dimethylnicotinamide is a chemical compound with the molecular formula C8H10N2O . It is commonly used as a ligand to prepare tetranuclear copper complexes .


Synthesis Analysis

While specific synthesis methods for N,N-Dimethylnicotinamide were not found, a general method for synthesizing similar compounds involves charging a flask with primary amine, paraformaldehyde, and oxalic acid dihydrate .


Molecular Structure Analysis

The molecular structure of N,N-Dimethylnicotinamide consists of a pyridine ring with a carboxamide group at the 3-position and two methyl groups attached to the nitrogen of the carboxamide group . The molecular weight is 150.18 g/mol .


Physical And Chemical Properties Analysis

N,N-Dimethylnicotinamide is a solid at room temperature . It has a molecular weight of 150.18 g/mol . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .

Scientific Research Applications

Clinical and Experimental Insights into DMF Exposure

N,N-Dimethylformamide (DMF) is widely utilized as an organic solvent in various industries, appreciated for its low volatility. Despite its advantageous properties, the health hazards associated with DMF exposure, particularly liver damage among workers, have raised significant concerns. Research has delved into the epidemiological and mechanistic aspects of DMF-induced liver toxicity. Findings underscore the synergistic toxic effects when DMF exposure is combined with other toxicants, through distinct mechanisms, offering insights for risk assessments in industrial settings (Tae Hyun Kim & Sang Geon Kim, 2011).

Repurposing DMF in Ophthalmology

Dimethyl Fumarate (DMF) showcases immuno-modulatory, anti-inflammatory, and antioxidant properties, positioning it as a therapeutic candidate beyond its current applications in psoriasis and multiple sclerosis. Particularly in ophthalmology, DMF's potential in treating eye pathologies like Age-related Macular Degeneration (AMD) is under investigation. This exploration involves in vitro and in vivo studies, aiming to establish DMF as a viable treatment option for diseases marked by inflammation and oxidative stress, with a focus on developing topical administration methods for the eye (F. Manai, S. Govoni, M. Amadio, 2022).

Dimethyltryptamine: Beyond Psychotropic Effects

N,N-Dimethyltryptamine (DMT), known for its psychotropic effects, is being studied for its potential in tissue protection, regeneration, and immunity. Its role as an endogenous ligand of the sigma-1 receptor suggests significant physiological mechanisms and biological functions beyond the central nervous system. This includes cellular protective mechanisms, which may pave the way for new medical therapies (E. Frecska, A. Szabo, Michael J. Winkelman, L. E. Luna, D. Mckenna, 2013).

Cardiovascular Applications of DMF

The anti-inflammatory and vasculoprotective effects of DMF suggest its potential repurposing for cardiovascular diseases. Current research is exploring DMF as a therapeutic agent for atherosclerotic cardiovascular disease, driven by its unique pharmacological profile. This initiative seeks to evaluate DMF's impact on cardiovascular outcomes through comprehensive clinical trials, aiming to confirm its long-term benefits in this new therapeutic domain (Shilu Deepa Thomas, N. Jha, B. Sadek, S. Ojha, 2022).

Safety And Hazards

N,N-Dimethylnicotinamide is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .

Future Directions

Research on N,N-Dimethylnicotinamide and related compounds is ongoing. For example, microbial degradation of nicosulfuron, a sulfonylurea herbicide, produces 2-aminosulfonyl-N,N-dimethylnicotinamide (ASDM) as an intermediate . This suggests potential applications in bioremediation .

properties

IUPAC Name

N,N-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEVKYZLIRAAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220011
Record name N,N-Dimethylniacinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylnicotinamide

CAS RN

6972-69-6
Record name N,N-Dimethylnicotinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6972-69-6
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Record name N,N-Dimethylniacinamide
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Record name N,N-Dimethylnicotinamide
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Record name N,N-Dimethylniacinamide
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Record name N,N-dimethylnicotinamide
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Record name N,N-DIMETHYLNIACINAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
ARRP Almeida, JASA Oliveira, MJS Monte - The Journal of Chemical …, 2015 - Elsevier
Using the Knudsen-effusion method and/or a diaphragm manometer static method, the vapour pressures of the condensed phases (crystalline and liquid) of nicotinamide, N-…
Number of citations: 24 www.sciencedirect.com
JA Lepoivre, RA Dommisse… - Organic Magnetic …, 1975 - Wiley Online Library
The rotational barrier in the N,N‐dimethylamide group is studied by proton NMR for N,N‐dimethylnicotinamide and two quaternary salts in aqueous solution. The carbon‐13 NMR …
Number of citations: 28 onlinelibrary.wiley.com
GE Matsubayashi, M Hiroshima, T Tanaka - Journal of Inorganic and …, 1971 - Elsevier
Adducts of dimethyltin dichloride with N,N-dimethylpicolinamide, -nicotinamide, -isonicotinamide and their thio-derivatives and some other thiocarbonyl donor adducts have been …
Number of citations: 9 www.sciencedirect.com
M Du, RQ Zou, RQ Zhong, Q Xu - Inorganic Chemistry Communications, 2007 - Elsevier
Solvothermal reaction of 2-mercaptonicotinic acid (HL 1 ) with copper(II) nitrate in DMF/methanol medium leads to the production of a novel hexanuclear complex [Cu(L 2 )] 6 ·(H 2 O) 2 (…
Number of citations: 10 www.sciencedirect.com
WN Charman, CSC Lai, DJ Craik… - Australian Journal of …, 1993 - CSIRO Publishing
The concentration-dependent self-association of nicotinamide in solution has been studied by 1H and 13C nmr spectroscopy, attendant relaxation time measurements, and osmometric …
Number of citations: 23 www.publish.csiro.au
XH Sun, YF Liu, ZC Tan, PJ Ji… - Chinese Journal of …, 2005 - Wiley Online Library
Low‐temperature heat capacities of 2‐chloro‐N,N‐dimethylnicotinamide were precisely measured with a high‐precision automated adiabatic calorimeter over the temperature range …
Number of citations: 5 onlinelibrary.wiley.com
Z Guo, Y Wang, Y Xu, X Wei - IUCrData, 2017 - scripts.iucr.org
organic compounds Journal logo IUCrDATA ISSN: 2414-3146 Volume 2| Part 6| June 2017| x170882 https://doi.org/10.1107/S2414314617008823 Open Open Access access 2,2′-(Diselane-1,2-diyl)bis(N,N-dimethylnicotinamide) …
Number of citations: 3 scripts.iucr.org
GJ James, S Chandran, M Arivazhagan - ijisrt.com
The experimental and computational analysis of the geometrical structure and vibrational wavenumber of N, N-dimethylnicotinamide is determined. The FTIR and FT-Raman analyses …
Number of citations: 0 ijisrt.com
WP Purcell, JA Singer - The Journal of Physical Chemistry, 1967 - ACS Publications
The electric moments of acetamide,,-dimethylacetamide, benzamide, N, N-dimethyl-benzamide, cyclohexanecarboxamide, and N, N-dimethylcyclohexanecarboxamide were measured …
Number of citations: 49 pubs.acs.org
JW Bean, DJ Nelson, GE Wright - Biochemical pharmacology, 1986 - Elsevier
Carbon-13 nuclear magnetic resonance techniques were employed to examine the effects of solvent environment on rotational barriers in a series of molecules structurally-related to …
Number of citations: 5 www.sciencedirect.com

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